Troeger's base, formally known as 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, was first synthesized in 1887 by Julius Tröger from p-toluidine and formaldehyde in an acidic solution . It can also be prepared using alternative methods, such as with hydrochloric acid and dimethyl sulfoxide (DMSO) or hexamethylene tetraamine (HMTA) as a replacement for formaldehyde . The reaction mechanism with DMSO as a methylene donor resembles the Pummerer rearrangement .
Troeger's base is a unique molecule due to its inherent chirality, a property exhibited by molecules that cannot be superimposed on their mirror image . This chirality is due to the presence of two bridgehead stereogenic tertiary amine groups, which are locked in a specific configuration due to the molecule's rigid structure . However, Tröger's base and its analogs can undergo racemization, a process where the chirality is lost, under acidic conditions . This racemization occurs through the formation of iminium intermediates, which can be prevented by modifying the molecule's structure, such as replacing the methano-bridge with an ethano-bridge .
The specific structure of Troeger's base, with its aromatic rings positioned at a 90-degree angle, allows it to be categorized as a "molecular tweezer" . This term refers to molecules designed to bind and hold other molecules within their rigid cavity.
The unique properties of Troeger's base have attracted interest in various scientific research fields, including:
Troeger's base, named after Julius Tröger who first synthesized it in 1887 [], is a white, tetracyclic organic compound. Its chemical formula is C₁₇H₁₈N₂ and its molecular weight is approximately 250.3 g/mol []. Troeger's base and its derivatives have gained significant interest due to their unique properties and applications in various scientific fields [].
Troeger's base possesses a rigid, V-shaped structure with a central N-chirality and C₂ symmetry []. This unique structure is formed by two bridged, stereogenic tertiary amine groups, preventing their inversion and resulting in chirality, even though the molecule lacks classical chiral centers [].
Here are some key features of its structure:
Troeger's base can be synthesized through various methods. The original method by Tröger involved reacting p-toluidine with formaldehyde in an acidic solution []. Alternative methods use hydrochloric acid and either dimethyl sulfoxide (DMSO) or hexamethylenetetramine (HMTA) as a formaldehyde replacement [].
The reaction with DMSO follows a mechanism similar to the Pummerer rearrangement. The interaction of DMSO and hydrochloric acid yields an electrophilic sulfenium ion that reacts with the aromatic amine [].
C₇H₉N (p-toluidine) + 2 CH₂O (formaldehyde) → C₁₇H₁₈N₂ (Troeger's base) + 2 H₂O
Irritant